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Compound of Interest

Compound Name: Pfkfb3-IN-2

Cat. No.: B280668 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuances of

available inhibitors for the key metabolic enzyme 6-phosphofructo-2-kinase/fructose-2,6-

bisphosphatase 3 (PFKFB3) is critical for advancing research in oncology, inflammation, and

metabolic diseases. This guide provides a detailed comparison of PFKFB3 inhibitors, with a

primary focus on the well-characterized compound PFK15. A direct comparison with PFKFB3-
IN-2 was intended; however, a thorough search of scientific literature and chemical databases

revealed that "PFKFB3-IN-2" is a product identifier from commercial suppliers (CAS Number:

794552-84-4) for a compound lacking publicly available experimental data for a direct

comparative analysis.

This guide will, therefore, present a comprehensive overview of PFK15, including its

performance, supporting experimental data, and methodologies, while also drawing

comparisons with other known PFKFB3 inhibitors where data is available.

PFKFB3: A Key Regulator of Glycolysis and Cell
Proliferation
PFKFB3 is a bifunctional enzyme that plays a pivotal role in regulating glycolysis, the metabolic

pathway that converts glucose into energy. It catalyzes the synthesis of fructose-2,6-

bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key

rate-limiting enzyme in glycolysis. By increasing the levels of F-2,6-BP, PFKFB3 enhances the

glycolytic rate. This function is particularly crucial in cancer cells, which exhibit a high rate of

glycolysis even in the presence of oxygen (the Warburg effect), to support their rapid
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proliferation and survival. Beyond its role in metabolism, PFKFB3 is also implicated in cell cycle

progression and the suppression of apoptosis. Its involvement in various signaling pathways,

including those related to hypoxia and insulin, further underscores its importance as a

therapeutic target.

PFK15: A Potent and Selective PFKFB3 Inhibitor
PFK15, with the chemical name 1-(4-pyridinyl)-3-(2-quinolinyl)-2-propen-1-one, emerged as a

more potent derivative of the earlier PFKFB3 inhibitor, 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-

one (3PO).

Quantitative Data Summary
The following tables summarize the key quantitative data for PFK15, providing a clear

comparison of its inhibitory activity and effects on various cell lines.

Inhibitor Target
IC50 (in

vitro)
Cell Line Effect Reference

PFK15 PFKFB3 207 nM

Recombinant

Human

PFKFB3

Enzyme

Inhibition

PFK15
Cell

Proliferation

6.59 ± 3.1

µmol/L

MKN45

(Gastric

Cancer)

Inhibition of

Cell Viability

PFK15
Cell

Proliferation

8.54 ± 2.7

µmol/L

AGS (Gastric

Cancer)

Inhibition of

Cell Viability

PFK15
Cell

Proliferation

10.56 ± 2.4

µmol/L

BGC823

(Gastric

Cancer)

Inhibition of

Cell Viability
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Parameter Cell Line Treatment Result Reference

F-2,6-BP Levels Jurkat, H522 PFK15 Reduced

Glucose Uptake Jurkat, H522 PFK15 Reduced

Intracellular ATP Jurkat, H522 PFK15 Reduced

Apoptosis Jurkat PFK15 Induced

Cell Cycle MKN45, AGS PFK15 G0/G1 Arrest

Tumor Growth

(in vivo)

Lewis Lung

Carcinoma
25 mg/kg PFK15 Suppressed

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are

provided in Graphviz DOT language.
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Upstream Signals
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Caption: PFKFB3 Signaling Pathway and Point of Inhibition by PFK15.
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Caption: General experimental workflow for determining the IC50 of PFK15.
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Detailed Experimental Protocols
Determination of IC50 for PFKFB3 Inhibition (In Vitro
Enzyme Assay)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of

a compound against recombinant PFKFB3 enzyme.

Materials:

Recombinant human PFKFB3 protein

ATP

Fructose-6-phosphate (F6P)

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

Test compound (PFK15) dissolved in DMSO

Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

Microplate reader

Procedure:

Prepare a reaction mixture containing the assay buffer, recombinant PFKFB3 enzyme, and

F6P.

Add serial dilutions of the test

To cite this document: BenchChem. [A Comparative Guide to PFKFB3 Inhibitors: PFK15 in
Focus]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b280668#pfkfb3-in-2-compared-to-pfk15-for-pfkfb3-
inhibition]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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